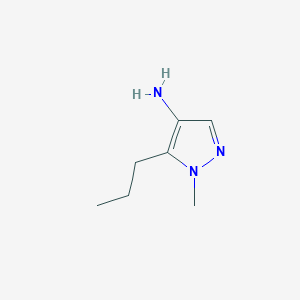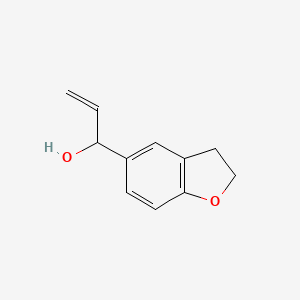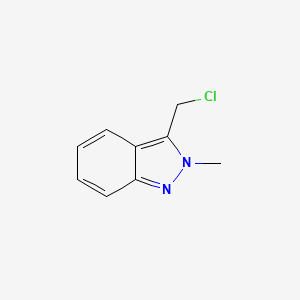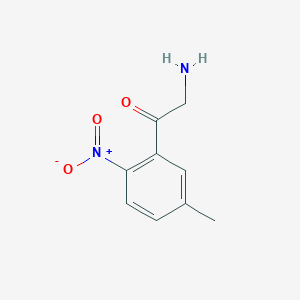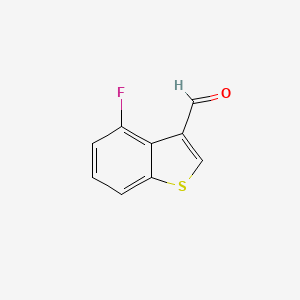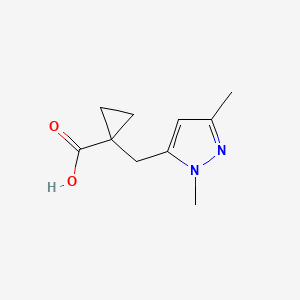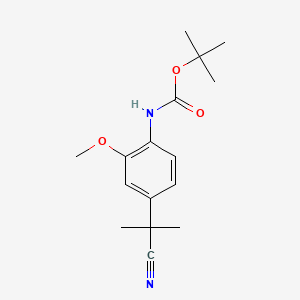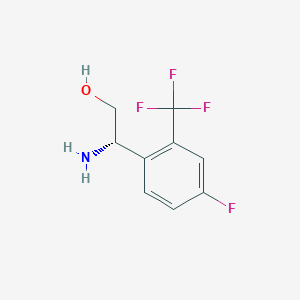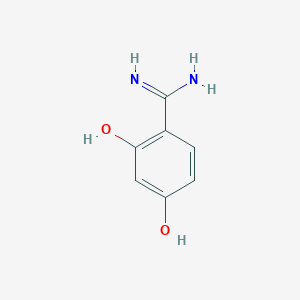
2,4-Dihydroxybenzamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxybenzamidine is an organic compound characterized by the presence of two hydroxyl groups and an amidine group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxybenzamidine typically involves the reaction of 2,4-dihydroxybenzoic acid with an appropriate amidine source. One common method is the condensation reaction between 2,4-dihydroxybenzoic acid and an amidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amidine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 2,4-Dihydroxybenzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amidine group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzamidine derivatives.
科学研究应用
2,4-Dihydroxybenzamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes, polymers, and other industrially relevant materials.
作用机制
The mechanism of action of 2,4-Dihydroxybenzamidine involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the amidine group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
相似化合物的比较
2,4-Dihydroxybenzoic acid: Shares the hydroxyl groups but lacks the amidine group.
2,4-Dihydroxybenzaldehyde: Contains an aldehyde group instead of an amidine group.
2,4-Dihydroxybenzamide: Contains an amide group instead of an amidine group.
Uniqueness: 2,4-Dihydroxybenzamidine is unique due to the presence of both hydroxyl and amidine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
779278-95-4 |
|---|---|
分子式 |
C7H8N2O2 |
分子量 |
152.15 g/mol |
IUPAC 名称 |
2,4-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8N2O2/c8-7(9)5-2-1-4(10)3-6(5)11/h1-3,10-11H,(H3,8,9) |
InChI 键 |
NTBJXJQBQPPABZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)O)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


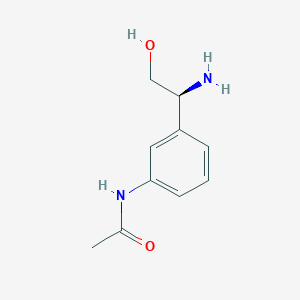
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine](/img/structure/B13600729.png)
